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Abstract

This document provides a detailed protocol for the in vitro generation of influenza A virus
strains exhibiting reduced susceptibility to Onradivir, a novel inhibitor of the viral polymerase
basic protein 2 (PB2) subunit. The described methodology involves serial passage of the virus
in cell culture under escalating drug pressure. This protocol is intended for researchers in
virology and drug development to study resistance mechanisms, identify specific genetic
mutations conferring resistance, and evaluate the fitness of resistant variants.

Introduction

Onradivir (ZSP1273) is a potent antiviral agent that targets the PB2 subunit of the influenza A
virus polymerase complex, an essential component for viral RNA transcription and replication.
[1][2][3][4] Clinical trials have demonstrated its efficacy in treating uncomplicated influenza A
infections, positioning it as a valuable alternative to existing therapies like oseltamivir.[2][5] As
with any antiviral, the potential for the emergence of drug-resistant strains is a significant
concern that necessitates proactive laboratory investigation.[6][7]

The generation of resistant viruses in a controlled laboratory setting is a critical step in
understanding the genetic barrier to resistance, identifying key amino acid substitutions, and
developing next-generation inhibitors. The most common method for selecting resistant viruses
in vitro is through serial passage in cell culture in the presence of the antiviral agent.[8][9] This
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protocol outlines a comprehensive workflow for selecting and characterizing Onradivir-
resistant influenza A strains using Madin-Darby Canine Kidney (MDCK) cells.

Onradivir Mechanism of Action

Onradivir functions by inhibiting the cap-binding activity of the PB2 subunit of the influenza
virus RNA-dependent RNA polymerase. This inhibition prevents the virus from "snatching"
capped RNA primers from host pre-mRNAS, a crucial step for initiating the transcription of viral
MRNAs. By blocking this process, Onradivir effectively halts viral replication.
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Caption: Mechanism of Onradivir action on the influenza virus polymerase complex.
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Experimental Protocols
Materials and Reagents

 Virus: Wild-type influenza A virus strain (e.g., A/California/07/2009 (H1N1) or a recent clinical
isolate).

e Cells: Madin-Darby Canine Kidney (MDCK) cells.

o Onradivir: Analytical grade compound, dissolved in DMSO to a stock concentration of 10
mM.

e Media:

o Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.

o Infection Medium: DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 1%
Penicillin-Streptomycin, and 2 pg/mL TPCK-treated trypsin.

e Reagents for Virus Titration: Crystal violet solution, 10% formalin.

o Reagents for RNA extraction and RT-PCR: Commercial kits for viral RNA extraction, primers
for amplifying the PB2 gene segment, reverse transcriptase, and high-fidelity DNA
polymerase.

Protocol 1: Determination of 50% Inhibitory
Concentration (ICso)
Before initiating the resistance selection, the baseline susceptibility of the wild-type virus to

Onradivir must be determined.

o Cell Seeding: Seed MDCK cells in 96-well plates at a density that forms a confluent
monolayer within 24 hours.

e Drug Dilution: Prepare a 2-fold serial dilution of Onradivir in Infection Medium, starting from
a high concentration (e.g., 100 uM) down to a minimal concentration. Include a "no-drug"
control.
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« Infection: Aspirate Growth Medium from the cells and wash with PBS. Infect the cells with the
wild-type influenza virus at a Multiplicity of Infection (MOI) of 0.01.

o Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 pL of
the prepared Onradivir dilutions to the corresponding wells.

 Incubation: Incubate the plates at 37°C in a 5% CO: incubator for 48-72 hours, or until
significant cytopathic effect (CPE) is observed in the no-drug control wells.

e Quantification: Measure the antiviral activity. This can be done by quantifying cell viability
using an MTS assay or by collecting the supernatant to determine the viral titer via a plaque
assay or TCIDso assay.

o Calculation: Calculate the ICso value using a non-linear regression curve fit (e.g.,
log(inhibitor) vs. response) with appropriate software.

Protocol 2: Serial Passage for Resistance Selection

This protocol uses escalating concentrations of Onradivir to select for resistant viral
populations.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Resistance Selection Workflow
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Caption: Workflow for the in vitro selection of Onradivir-resistant influenza virus.

e Initial Infection (Passage 1): Infect a T-25 flask of confluent MDCK cells with the wild-type
influenza virus at an MOI of 0.01. After adsorption, add Infection Medium containing
Onradivir at a sub-inhibitory concentration (e.g., 0.5x ICso).

 Incubation and Harvest: Incubate the flask at 37°C until 75-90% CPE is observed (typically
2-3 days). Harvest the supernatant, clarify by low-speed centrifugation, and store at -80°C.
This is the Passage 1 (P1) virus stock.

e Subsequent Passages: Use the P1 virus stock to infect a fresh T-25 flask of MDCK cells.
This time, use Infection Medium containing Onradivir at a higher concentration (e.g., 1x
ICso0).
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o Escalation of Drug Pressure: Repeat the passage process. With each subsequent passage,
gradually increase the concentration of Onradivir (e.g., 2X, 4x, 8x ICso). The key is to
increase the concentration only when the virus demonstrates robust replication at the current
concentration. If the virus fails to replicate, the previous concentration should be maintained
for one or two more passages.

e Monitoring: At each passage, aliquot a portion of the harvested virus for:
o Viral Titration: To ensure the virus is replicating.

o Phenotypic Analysis: Periodically perform the ICso assay (Protocol 2.2) to check for a shift
in susceptibility.

o Genotypic Analysis: Store samples for subsequent RNA extraction and sequencing of the
PB2 gene.

o Termination: Continue the process for 15-20 passages or until a significant increase (e.g.,
>10-fold) in the ICso value is observed.

Protocol 3: Genotypic Characterization

» RNA Extraction: Extract viral RNA from the supernatant of selected passages (e.g., P5, P10,
P15, and the final passage) using a commercial viral RNA extraction Kkit.

o RT-PCR: Perform reverse transcription followed by PCR (RT-PCR) to amplify the full coding
sequence of the PB2 gene. Use a high-fidelity polymerase to minimize PCR-introduced
errors.

e Sequencing: Purify the PCR product and send it for Sanger sequencing. For analyzing mixed
populations, next-generation sequencing (NGS) is recommended.

e Sequence Analysis: Align the sequences from the passaged viruses with the wild-type PB2
sequence to identify amino acid substitutions.

Data Presentation and Interpretation

Quantitative data should be meticulously recorded and summarized to track the evolution of

resistance over time.
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Table 1: Summary of Resistance Selection and
Characterization

] ) PB2 Amino
. Viral Titer Fold- .
Passage Onradivir ) Acid
(logio Change in ICs0 (M) L
Number Conc. (pM) Substitutio
TCIDso/mL) ICs0
ns
PO (Wild-
7.5 1.0 0.5 None
Type)
Hypothetical:
P5 2.0 7.2 24 1.2 [FHyp
K356R]
[Hypothetical:
P10 8.0 6.8 11.2 5.6 K356R,
D480N]
[Hypothetical:
P15 32.0 6.5 45.8 22.9 K356R,
D480N]

Note: Data presented in this table is hypothetical and for illustrative purposes only.

A significant fold-change in the ICso value, coupled with the consistent identification of specific
mutations in the PB2 gene, provides strong evidence for the generation of an Onradivir-
resistant strain. Further characterization, such as reverse genetics to confirm the role of
specific mutations and viral fithess assays (e.g., replication kinetics, competition assays),
should be performed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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